
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- is an organic compound with the molecular formula C10H18S It is a derivative of thiepin, characterized by the presence of four methyl groups and a tetrahydro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a sulfur-containing reagent, followed by hydrogenation to achieve the tetrahydro structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Fully hydrogenated thiepin derivatives.
Substitution: Various substituted thiepin derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiepin, 4,5-didehydro-2,3,6,7-tetrahydro-3,3,6,6-tetramethyl-1,1-oxide
- Tetramethyl acetyloctahydronaphthalenes
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- is unique due to its specific tetrahydro structure and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other thiepin derivatives
Eigenschaften
CAS-Nummer |
55849-06-4 |
|---|---|
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
2,2,7,7-tetramethyl-3,6-dihydrothiepine |
InChI |
InChI=1S/C10H18S/c1-9(2)7-5-6-8-10(3,4)11-9/h5-6H,7-8H2,1-4H3 |
InChI-Schlüssel |
XOYMIAXCEYKMRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=CCC(S1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


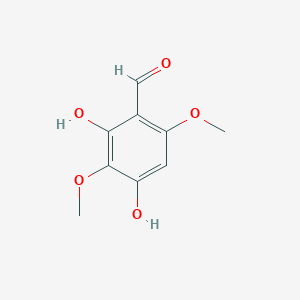
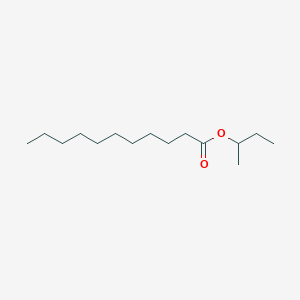
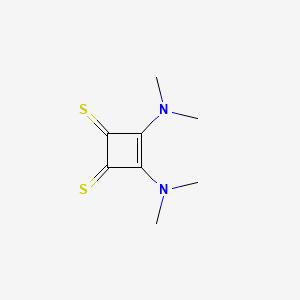
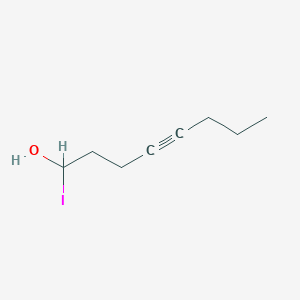
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)

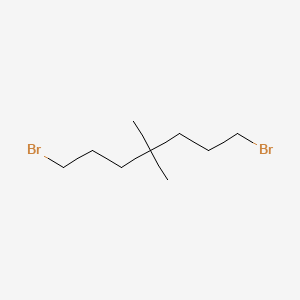
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)


![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
